2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-cyclopentylacetamide
Overview
Description
2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-cyclopentylacetamide is a synthetic compound that combines a thiazole ring, a benzodioxole moiety, and an amide linkage
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various cellular targets, influencing a range of biological processes
Mode of Action
It is likely that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes . More detailed studies are required to elucidate the precise mechanisms involved.
Biochemical Pathways
The compound may affect various biochemical pathways depending on its specific targets. Given the structural features of the compound, it could potentially interfere with pathways involving benzo[d][1,3]dioxol-5-yl moieties . .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which it reaches its site of action .
Result of Action
The molecular and cellular effects of the compound’s action are currently unclear. Similar compounds have been shown to have various effects, such as inducing apoptosis and causing cell cycle arrest
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For instance, certain conditions may enhance or inhibit the compound’s interaction with its targets . More research is needed to understand how these factors affect the compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-cyclopentylacetamide typically involves multiple steps:
Formation of Thiazole Ring: : Begins with the cyclization of α-haloketones with thiourea under mildly acidic conditions to form the thiazole ring.
Introduction of Benzo[d][1,3]dioxol-5-yl Group: : The benzo[d][1,3]dioxol-5-yl moiety is introduced through a nucleophilic aromatic substitution reaction.
Formation of Amide Bond: : Finally, the amide bond is formed by coupling the intermediate with N-cyclopentylacetyl chloride using a base like triethylamine.
Industrial Production Methods
The industrial production may vary slightly but generally follows the same multi-step approach, optimized for larger scales:
Bulk Synthesis of Intermediates: : Intermediate compounds are prepared in bulk to streamline the process.
Optimization of Reaction Conditions: : Use of automated reactors and continuous flow processes to enhance yield and reduce impurities.
Purification: : High-performance liquid chromatography (HPLC) and recrystallization are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions:
Oxidation: : Reacts with oxidizing agents, potentially converting the thioether to sulfoxides or sulfones.
Reduction: : Thiazole ring may be reduced under specific conditions, altering its electronic properties.
Substitution: : The benzo[d][1,3]dioxol-5-yl group can undergo electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: : Sodium borohydride, lithium aluminum hydride.
Substitution: : Halogens (chlorine, bromine), acids (sulfuric acid, nitric acid).
Major Products
Oxidation: : Sulfoxides, sulfones.
Reduction: : Partially or fully reduced thiazole derivatives.
Substitution: : Halogenated or nitrated benzo[d][1,3]dioxole derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, this compound serves as a building block for more complex molecules, useful in developing new materials with specific properties.
Biology and Medicine
Due to its structural complexity, this compound has been investigated for its potential in drug discovery, particularly in targeting specific enzymes and receptors. It’s studied for its antimicrobial and anticancer activities.
Industry
In the materials science field, it’s used to develop polymers and other advanced materials, enhancing their properties like thermal stability and mechanical strength.
Comparison with Similar Compounds
Similar Compounds
2-(benzo[d][1,3]dioxol-5-yl)thiazoles: : Share the benzo[d][1,3]dioxol moiety and thiazole ring.
N-cyclopentylacetamides: : Similar amide linkage but different aryl substituents.
Uniqueness
Compared to these, 2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-cyclopentylacetamide combines multiple functional groups in a single molecule, offering diverse chemical reactivity and potential biological activity.
Properties
IUPAC Name |
2-[2-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-cyclopentylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S2/c22-15(12-5-6-16-17(7-12)25-11-24-16)10-27-19-21-14(9-26-19)8-18(23)20-13-3-1-2-4-13/h5-7,9,13H,1-4,8,10-11H2,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSBJUUCRVVFQFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CC2=CSC(=N2)SCC(=O)C3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.